c-Met Kinase Inhibition Potency: Fluorinated vs Non-Fluorinated Scaffold Comparison
The 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine scaffold, which constitutes the core of lithium 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, has been optimized to yield c-Met inhibitors with cellular IC50 values below 10 nM. In contrast, non-fluorinated [1,2,4]triazolo[4,3-a]pyridine derivatives typically exhibit c-Met IC50 values greater than 30,000 nM [1]. This >3,000-fold potency differential underscores the critical role of the 8-fluoro substituent in achieving target engagement.
| Evidence Dimension | Cellular c-Met inhibition IC50 |
|---|---|
| Target Compound Data | IC50 < 10 nM (8-fluorotriazolopyridine scaffold-derived inhibitors) |
| Comparator Or Baseline | IC50 > 30,000 nM (non-fluorinated [1,2,4]triazolo[4,3-a]pyridine derivatives) |
| Quantified Difference | >3,000-fold improvement in potency |
| Conditions | c-Met cellular phosphorylation assay; J. Med. Chem. 2015, 58, 2417-2430 |
Why This Matters
For research groups prosecuting c-Met as a therapeutic target, selecting the 8-fluoro intermediate directly impacts the probability of generating potent lead compounds, avoiding the dead-end SAR observed with non-fluorinated analogs.
- [1] Peterson, E. A.; Teffera, Y. et al. Discovery of potent and selective 8-fluorotriazolopyridine c-Met inhibitors. J. Med. Chem. 2015, 58, 2417-2430. View Source
